molecular formula C10H16ClNO B1305236 3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 5441-61-2

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No.: B1305236
CAS No.: 5441-61-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) is a high-purity organic compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound serves as a critical pharmaceutical intermediate and building block in organic synthesis. Its primary research application is in the synthesis of Rivastigmine , a carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease . Rivastigmine acts by enhancing cholinergic neurotransmission; it inhibits both acetylcholinesterase and butyrylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function in disease models . The compound itself can be produced via a catalytic hydrogenation process, which is designed to yield high purity and minimize impurities . As a fine chemical, it is typically supplied as a white to light yellow crystalline powder and should be stored in a refrigerator at 2-8°C . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or human and animal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388694
Record name AC1MHOQI
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-61-2
Record name Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-bromophenol with dimethylamine. The process can be summarized as follows:

    Starting Material: 3-bromophenol

    Reagent: Dimethylamine

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is in the synthesis of various drugs, particularly acetylcholinesterase inhibitors like rivastigmine, used for treating Alzheimer's disease. The compound's stereochemistry is crucial for its efficacy in enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase activity.

Neuropharmacology

The compound has been extensively studied for its potential in treating neurodegenerative diseases. Its ability to enhance acetylcholine levels in the synaptic cleft makes it a candidate for cognitive enhancement therapies .

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits acetylcholinesterase, making it valuable in studying cholinergic pathways and developing treatments for cognitive disorders .

Cognitive Enhancement in Alzheimer's Disease

A notable study demonstrated that rivastigmine, derived from this compound, improved cognitive function in patients with mild to moderate Alzheimer's disease compared to placebo groups. This highlights the potential therapeutic benefits of this compound in clinical settings .

Comparative Analysis of AChE Inhibition

In comparative studies, this compound exhibited higher potency as an acetylcholinesterase inhibitor than its analogs, such as 3-[1-(Methylamino)ethyl]phenol and 3-[1-(Ethylamino)ethyl]phenol. This suggests unique structural advantages that enhance its biological activity.

Data Tables

Mechanism of Action

The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This action is beneficial in treating conditions like Alzheimer’s disease, where acetylcholine levels are typically low. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(1S)-1-(Dimethylamino)ethyl]phenol hydrochloride ().
  • CAS No.: 894079-56-2 or 5441-61-2 (varies by source) .
  • Molecular Formula: C₁₀H₁₅NO·HCl.
  • Molecular Weight : 201.69 g/mol.
  • Structure: Features a phenol ring substituted with a dimethylaminoethyl group at the meta position, protonated as a hydrochloride salt.

Comparison with Structurally and Functionally Similar Compounds

Desvenlafaxine Hydrochloride

  • IUPAC Name: 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride.
  • CAS No.: 300827-87-6 .
  • Molecular Formula: C₁₆H₂₆ClNO₂.
  • Molecular Weight : 299.84 g/mol.
  • Key Differences: Contains a cyclohexanol substituent instead of a simple ethyl chain. Mechanism: Selective serotonin-norepinephrine reuptake inhibitor (SSNRI) for depression, unlike the target compound’s role as an intermediate .
  • Structural Similarity: Shared dimethylaminoethyl-phenol backbone.

3-[(1RS)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate Hydrochloride

  • IUPAC Name: [3-[1-(Dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate hydrochloride.
  • CAS No.: 105601-13-6 .
  • Molecular Formula : C₁₃H₂₁ClN₂O₂.
  • Molecular Weight : 272.77 g/mol.
  • Key Differences: Carbamate Group: Adds a dimethylcarbamate moiety to the phenol ring.
  • Structural Similarity: Shares the dimethylaminoethyl-phenol core.

Dopamine Hydrochloride

  • IUPAC Name : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride.
  • CAS No.: 62-31-7 .
  • Molecular Formula: C₈H₁₂ClNO₂.
  • Molecular Weight : 189.64 g/mol.
  • Key Differences: Simpler Structure: Lacks the dimethylamino group and has two hydroxyl groups on the phenyl ring. Function: Neurotransmitter regulating mood, motor control, and cardiovascular function .
  • Structural Similarity: Ethylamine chain attached to a phenolic ring.

Tapentadol Hydrochloride Intermediates

  • Examples: 3-[(2Z)-1-(Dimethylamino)-2-methylpent-2-en-3-yl]phenol .
  • Molecular Formula: C₁₄H₂₁NO.
  • Molecular Weight : 219.32 g/mol.
  • Key Differences :
    • Extended Carbon Chain : Includes a pentenyl group for opioid receptor binding.
    • Application : Intermediate for Tapentadol , a centrally acting analgesic .
  • Structural Similarity: Dimethylaminoethyl-phenol motif.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application References
3-(1-(Dimethylamino)ethyl)phenol HCl C₁₀H₁₅NO·HCl 201.69 Phenol, dimethylaminoethyl Rivastigmine/Cinacalcet synth
Desvenlafaxine HCl C₁₆H₂₆ClNO₂ 299.84 Cyclohexanol, dimethylaminoethyl SSNRI (antidepressant)
3-[(1RS)-1-(Dimethylamino)ethyl]phenyl carbamate HCl C₁₃H₂₁ClN₂O₂ 272.77 Carbamate, dimethylaminoethyl Rivastigmine impurity
Dopamine HCl C₈H₁₂ClNO₂ 189.64 Catechol, ethylamine Neurotransmitter
Tapentadol intermediate C₁₄H₂₁NO 219.32 Pentenyl, dimethylaminoethyl Opioid analgesic synth

Research Findings and Key Distinctions

Structural modifications (e.g., carbamate in Rivastigmine impurities) alter bioavailability and metabolic stability .

Synthetic Utility: The dimethylaminoethyl-phenol scaffold is versatile, enabling derivatization into carbamates (Rivastigmine) or cyclohexanol-containing analogs (Desvenlafaxine) .

Analytical Relevance :

  • The target compound’s purity is crucial for Cinacalcet and Rivastigmine quality control, requiring stringent HPLC or NMR validation .

Biological Activity

3-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in neuropharmacology and pain management. This article explores its biological properties, mechanisms of action, and applications.

  • Molecular Formula : C₁₀H₁₆ClNO
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 5441-61-2

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly acetylcholine. It acts as a precursor in the synthesis of rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease and other neurodegenerative conditions.

Target Interactions

  • Acetylcholinesterase Inhibition : Rivastigmine inhibits the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
  • Neurotransmitter Modulation : The compound influences various neurotransmitter pathways, which can affect mood, cognition, and pain perception.

Biological Activities

This compound exhibits several biological activities:

  • Neuropharmacological Effects : It has been studied for its potential in treating cognitive disorders due to its role in enhancing acetylcholine levels.
  • Analgesic Properties : The compound may have analgesic effects, making it relevant in pain management research.
  • Cellular Effects : It modulates cellular signaling pathways and gene expression related to neuronal health and function.

Case Studies and Experimental Data

  • Neuropharmacology Studies :
    • A study highlighted the efficacy of rivastigmine in improving cognitive function in Alzheimer's patients, demonstrating that its precursor (this compound) plays a crucial role in this therapeutic effect.
  • Toxicological Assessments :
    • Toxicity studies indicate that the compound is harmful if swallowed and can cause serious eye irritation (H302, H319) . This highlights the importance of handling precautions in research settings.
  • Biochemical Pathway Analysis :
    • Research has shown that this compound interacts with specific enzymes and receptors, altering their activity and leading to changes in biochemical pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
3-(Dimethylamino)phenolPhenolic structureLacks the ethyl group; primarily used as an analgesic.
4-(Dimethylamino)phenolPhenolic structureSubstituent at para position; used in dye synthesis.
2-(Dimethylamino)phenolPhenolic structureSubstituent at ortho position; exhibits different activity.
3-Hydroxy-N,N-dimethylanilineAmino group presentUsed as an intermediate in dye production; lacks phenolic hydroxyl group.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, and what parameters should be prioritized?

  • Methodological Answer : Characterization should employ nuclear magnetic resonance (NMR) for structural elucidation of the dimethylaminoethyl and phenolic groups, mass spectrometry (MS) for molecular weight confirmation (C10_{10}H15_{15}NO·HCl, MW 201.7), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Retention time and peak symmetry in HPLC (using C18 columns and acetonitrile/water mobile phases) are critical for identifying degradation products. Stability studies should follow ICH guidelines, with storage at room temperature in light-protected containers to prevent photodegradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : While direct synthesis protocols are not fully detailed in available literature, analogous compounds (e.g., venlafaxine derivatives) suggest reductive amination or alkylation of phenolic precursors with dimethylaminoethyl halides. Intermediate purification via recrystallization (using ethanol/water mixtures) and salt formation with HCl in anhydrous ether are critical steps. Reaction monitoring via thin-layer chromatography (TLC) with ninhydrin staining can track amine intermediates .

Q. How should researchers ensure compound stability during experimental workflows?

  • Methodological Answer : Stability is maintained by storing the compound in airtight, light-resistant containers at ambient temperature (20–25°C). Accelerated stability testing under stress conditions (40°C/75% relative humidity) for 1–3 months can predict degradation pathways. Analytical validation via HPLC-UV every 2–4 weeks is advised to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers identify and quantify synthetic impurities in this compound?

  • Methodological Answer : Impurity profiling requires HPLC-MS with electrospray ionization (ESI) to detect byproducts like dimethylaminoethyl carbamate derivatives (e.g., 3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride, CAS 105601-13-6). Reference standards (e.g., EP impurities B and C) should be co-eluted for identification. Quantitation limits (LOQ < 0.1%) must adhere to ICH Q3A guidelines .

Q. What methodologies are recommended for structural confirmation via crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ) can resolve stereochemical ambiguities. Key parameters include hydrogen bonding between the phenolic –OH and chloride ions, and torsional angles in the dimethylaminoethyl group. Compare experimental data with canonical SMILES (e.g., CC(N(C)C)C1=CC=CC(O)=C1.Cl ) to validate molecular geometry .

Q. How can researchers investigate the compound’s interactions with biological targets, such as calcium-sensing receptors?

  • Methodological Answer : Radioligand binding assays (using [³H]-labeled analogs) or surface plasmon resonance (SPR) can measure affinity to targets like the calcium-sensing receptor (CaSR). For functional studies, calcium flux assays in HEK293 cells transfected with CaSR are recommended. Dose-response curves (0.1–100 µM) should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} values .

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